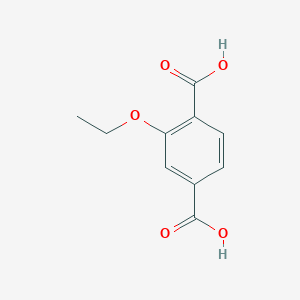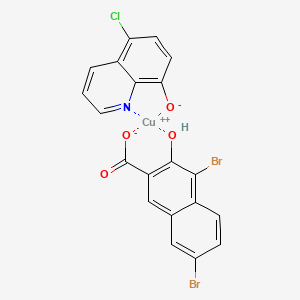
(5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper is a coordination compound that features a copper ion complexed with two distinct ligands: 5-chloro-8-quinolinol and 4,7-dibromo-3-hydroxy-2-naphthoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper typically involves the following steps:
-
Preparation of Ligands
5-Chloro-8-quinolinol: This ligand can be synthesized by chlorination of 8-hydroxyquinoline using a chlorinating agent such as thionyl chloride.
4,7-Dibromo-3-hydroxy-2-naphthoic acid: This ligand is prepared by bromination of 3-hydroxy-2-naphthoic acid using bromine in the presence of a suitable solvent like acetic acid.
-
Complexation Reaction
- The copper complex is formed by reacting copper(II) acetate with the prepared ligands in a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete complexation.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This involves:
- Using high-purity starting materials.
- Employing continuous flow reactors to maintain consistent reaction conditions.
- Implementing purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the copper ion.
Substitution: Ligand substitution reactions can occur, where one or both ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a base.
Reduction: Sodium borohydride or hydrazine under mild conditions.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in a suitable solvent.
Major Products
Oxidation: Oxidized forms of the ligands or the copper center.
Reduction: Reduced copper complexes.
Substitution: New copper complexes with different ligands.
科学研究应用
Chemistry
Catalysis: The compound is used as a catalyst in organic synthesis, particularly in oxidation and coupling reactions.
Materials Science: It is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Cancer Research: Studies have shown potential anticancer activity, possibly through mechanisms involving DNA interaction and inhibition of cell proliferation.
Industry
Dye and Pigment Production: The compound’s unique color properties make it useful in the production of dyes and pigments.
Electronics: Its conductive properties are being explored for use in electronic devices.
作用机制
The mechanism by which (5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper exerts its effects involves:
Molecular Targets: The copper center can interact with various biomolecules, including proteins and nucleic acids.
Pathways: The compound can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This is particularly relevant in its antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
(5-Chloro-8-quinolinolato)copper: Lacks the 4,7-dibromo-3-hydroxy-2-naphthoato ligand, resulting in different chemical properties.
(4,7-Dibromo-3-hydroxy-2-naphthoato)copper: Lacks the 5-chloro-8-quinolinolato ligand, leading to variations in reactivity and applications.
Uniqueness
Ligand Combination: The unique combination of 5-chloro-8-quinolinol and 4,7-dibromo-3-hydroxy-2-naphthoic acid ligands imparts distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of (5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper, highlighting its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C20H10Br2ClCuNO4 |
|---|---|
分子量 |
587.1 g/mol |
IUPAC 名称 |
copper;5-chloroquinolin-8-olate;4,7-dibromo-3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C11H6Br2O3.C9H6ClNO.Cu/c12-6-1-2-7-5(3-6)4-8(11(15)16)10(14)9(7)13;10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-4,14H,(H,15,16);1-5,12H;/q;;+2/p-2 |
InChI 键 |
HXBNJGXXAHBGNB-UHFFFAOYSA-L |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=C1)[O-])Cl.C1=CC2=C(C(=C(C=C2C=C1Br)C(=O)[O-])O)Br.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B12828976.png)
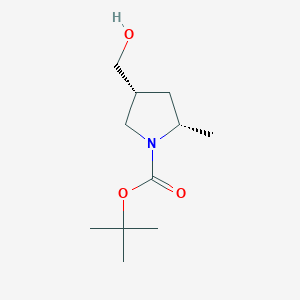

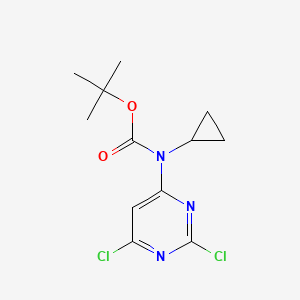
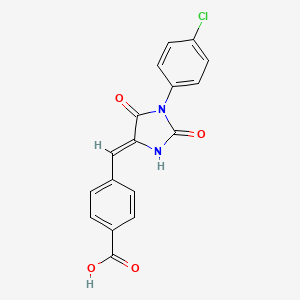
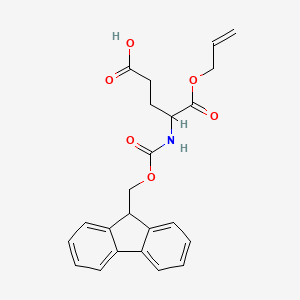
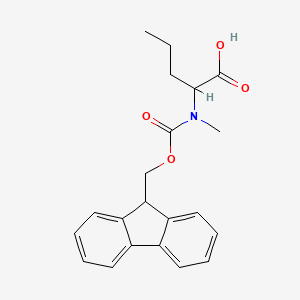


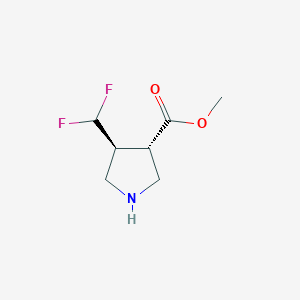
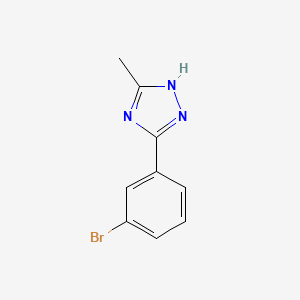
![Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)
![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12829063.png)
